molecular formula C5H6BF3KNS B8003640 Potassium (2,4-dimethylthiazol-5-yl)trifluoroborate

Potassium (2,4-dimethylthiazol-5-yl)trifluoroborate

Cat. No. B8003640
M. Wt: 219.08 g/mol
InChI Key: POSOXSQWGVCMDG-UHFFFAOYSA-N
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Description

Potassium (2,4-dimethylthiazol-5-yl)trifluoroborate is a chemical compound with the molecular formula C5H6BF3KNS . It has a molecular weight of 219.08 g/mol . This compound is part of the organoboron class of reagents .


Synthesis Analysis

Potassium trifluoroborate salts, including Potassium (2,4-dimethylthiazol-5-yl)trifluoroborate, have emerged as exceptional reagents for difficult alkyl transfers . They offer a superior shelf life and stability and in some cases enhanced reactivity compared to their tricoordinate organoboron analogs .


Molecular Structure Analysis

The molecular structure of Potassium (2,4-dimethylthiazol-5-yl)trifluoroborate consists of a potassium ion and a (2,4-dimethylthiazol-5-yl)trifluoroborate ion . The exact mass and monoisotopic mass of the compound are both 218.9903165 g/mol .


Chemical Reactions Analysis

Potassium trifluoroborate salts are used in the Suzuki-Miyaura cross-coupling reaction, which is a powerful means to incorporate alkyl groups selectively and conveniently into molecular substructures . The byproducts generated via the Suzuki-Miyaura cross-coupling reaction are relatively benign inorganic salts that can be removed via an aqueous wash .


Physical And Chemical Properties Analysis

Potassium (2,4-dimethylthiazol-5-yl)trifluoroborate has a topological polar surface area of 41.1 Ų . It has a complexity of 156 and a covalently-bonded unit count of 2 . The compound is canonicalized .

Mechanism of Action

The mechanism of action of Potassium (2,4-dimethylthiazol-5-yl)trifluoroborate in chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction, involves the transfer of alkyl groups . This is facilitated by the high reactivity and stability of the potassium trifluoroborate salts .

Future Directions

The future directions for the use of Potassium (2,4-dimethylthiazol-5-yl)trifluoroborate and similar compounds could involve further exploration of their use in complex molecule synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . Their superior shelf life, stability, and reactivity make them promising candidates for facilitating difficult alkyl transfers .

properties

IUPAC Name

potassium;(2,4-dimethyl-1,3-thiazol-5-yl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BF3NS.K/c1-3-5(6(7,8)9)11-4(2)10-3;/h1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSOXSQWGVCMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(N=C(S1)C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BF3KNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (2,4-dimethylthiazol-5-yl)trifluoroborate

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